N-(3-ethyl-1-adamantyl)formamide
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Overview
Description
N-(3-ethyl-1-adamantyl)formamide: is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives The compound this compound is characterized by the presence of an adamantyl group substituted with an ethyl group at the 3-position and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-1-adamantyl)formamide typically involves the Ritter reaction, which is a well-known method for introducing amide groups into organic molecules. The process begins with the preparation of 3-ethyl-1-adamantyl carbocation, which is then reacted with formamide to yield the desired product. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce the use of toxic reagents. One approach involves the use of 1-bromoadamantane as a starting material, which is reacted with formamide in the presence of sulfuric acid to produce this compound. This method has been reported to achieve high yields and can be carried out under environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: N-(3-ethyl-1-adamantyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The adamantyl group can undergo substitution reactions, where the ethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-(3-ethyl-1-adamantyl)formamide has several scientific research applications, including:
Chemistry:
- Used as an intermediate in the synthesis of other adamantane derivatives.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential antiviral and antibacterial properties.
- Used in the development of new pharmaceuticals.
Medicine:
- Explored for its potential use in treating neurological disorders, such as Parkinson’s disease.
- Studied for its ability to cross the blood-brain barrier and deliver therapeutic agents.
Industry:
- Used in the production of advanced materials, such as polymers and coatings.
- Investigated for its potential use in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-adamantyl)formamide involves its interaction with specific molecular targets and pathways. The adamantyl group imparts unique properties to the compound, allowing it to interact with biological membranes and proteins. The formamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological applications .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core structure.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane core.
Tromantadine: An antiviral drug with an adamantane structure.
Uniqueness: N-(3-ethyl-1-adamantyl)formamide is unique due to the presence of the ethyl group at the 3-position of the adamantyl core, which can influence its chemical reactivity and biological activity. The formamide group also provides additional functional versatility, allowing for various chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N-(3-ethyl-1-adamantyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)14-9-15/h9-11H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDKYHQQPTTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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